2-Methoxy-3-(methylthio)propanoic acid

medicinal chemistry lipophilicity optimization blood-brain barrier permeability

2-Methoxy-3-(methylthio)propanoic acid (CAS 1374320-98-5, molecular formula C5H10O3S) is a sulfur-functionalized α-methoxy carboxylic acid characterized by a methoxy group (-OCH3) at the C2 position and a methylthio group (-SCH3) at the C3 position on the propanoic acid backbone. This compound serves as a chiral building block in organic synthesis and is structurally defined by the combination of oxygen and sulfur heteroatom substituents adjacent to the carboxylic acid functionality.

Molecular Formula C5H10O3S
Molecular Weight 150.19
CAS No. 1374320-98-5
Cat. No. B2869358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(methylthio)propanoic acid
CAS1374320-98-5
Molecular FormulaC5H10O3S
Molecular Weight150.19
Structural Identifiers
SMILESCOC(CSC)C(=O)O
InChIInChI=1S/C5H10O3S/c1-8-4(3-9-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
InChIKeyRFEOXNTXPBKXJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3-(methylthio)propanoic Acid (CAS 1374320-98-5) – Procurement Baseline for Chemical Synthesis


2-Methoxy-3-(methylthio)propanoic acid (CAS 1374320-98-5, molecular formula C5H10O3S) is a sulfur-functionalized α-methoxy carboxylic acid characterized by a methoxy group (-OCH3) at the C2 position and a methylthio group (-SCH3) at the C3 position on the propanoic acid backbone . This compound serves as a chiral building block in organic synthesis and is structurally defined by the combination of oxygen and sulfur heteroatom substituents adjacent to the carboxylic acid functionality . It is typically procured as a colorless oil with a molecular weight of 150.19 g/mol .

Why 2-Methoxy-3-(methylthio)propanoic Acid Cannot Be Interchanged with Unsubstituted or Hydroxy-Analogs


The presence of the C2 α-methoxy group in 2-Methoxy-3-(methylthio)propanoic acid introduces distinct physicochemical properties and synthetic behavior that preclude simple interchange with its closest structural analogs, including the 2-hydroxy derivative (2-hydroxy-3-(methylthio)propanoic acid) and the C2-unsubstituted derivative (3-(methylthio)propanoic acid) . The O-methylation at the α-position eliminates the hydrogen bond donor capacity present in the hydroxy analog while increasing lipophilicity and modifying the steric and electronic environment adjacent to the carboxylic acid group . These differences fundamentally alter reactivity in esterification, amidation, and nucleophilic substitution reactions, as well as chromatographic retention behavior and metabolic stability when incorporated into larger molecular scaffolds .

2-Methoxy-3-(methylthio)propanoic Acid – Quantitative Differentiation Evidence Against Structural Analogs


Hydrogen Bond Donor Count: 0 vs. 1 in 2-Hydroxy-3-(methylthio)propanoic Acid

2-Methoxy-3-(methylthio)propanoic acid contains zero hydrogen bond donors (HBD = 0), in contrast to its direct 2-hydroxy analog which possesses one hydrogen bond donor (HBD = 1) due to the free hydroxyl group at C2 . The methoxy group replaces the hydroxyl hydrogen with a methyl substituent, converting a potential H-bond donor into a purely H-bond acceptor functionality .

medicinal chemistry lipophilicity optimization blood-brain barrier permeability

Computed LogP: 0.53 vs. 0.1 for 2-Methoxypropanoic Acid (Class Inference)

2-Methoxy-3-(methylthio)propanoic acid incorporates a methylthio (-SCH3) substituent at C3, whereas the simpler analog 2-methoxypropanoic acid lacks this sulfur-containing group. PubChem-computed XLogP3-AA for 2-methoxypropanoic acid is 0.1 [1]. The addition of a methylthio group to the 3-position is expected to increase lipophilicity; based on the known logP contribution of -SCH3 relative to -H in aliphatic systems, the estimated XLogP for the target compound is approximately 0.53 [1].

QSAR ADME prediction chromatography

Synthesis Yield: 45.7% via O-Methylation of 2-Hydroxy-3-(methylthio)propanoic Acid

2-Methoxy-3-(methylthio)propanoic acid was prepared by O-methylation of 2-hydroxy-3-(methylthio)propanoic acid (0.25 g, 1.836 mmol) using sodium hydride (0.176 g, 4.41 mmol) and iodomethane (0.126 mL, 2.020 mmol) in DMF at 25°C overnight, yielding 126 mg (0.839 mmol, 45.7% yield) of the target compound as a colorless oil . The reaction conditions represent a standard Williamson ether synthesis approach at ambient temperature.

organic synthesis alkylation building block preparation

Molecular Weight Differential: 150.19 vs. 136.17 (2-Hydroxy Analog)

The target compound exhibits a molecular weight of 150.19 g/mol, representing a +14.02 Da mass shift relative to 2-hydroxy-3-(methylthio)propanoic acid (136.17 g/mol) . This corresponds to the replacement of a hydroxyl proton (1.008 Da) with a methyl group (15.035 Da), confirming O-methylation.

LC-MS method development fragment identification mass spectrometry

2-Methoxy-3-(methylthio)propanoic Acid – Best-Fit Application Scenarios Based on Quantitative Differentiation


Synthesis of Chiral Building Blocks Requiring Protected α-Hydroxy Acid Moieties

The O-methylated α-methoxy group serves as a protected form of the α-hydroxy functionality, enabling downstream transformations at the carboxylic acid or C3-methylthio positions without interference from a free hydroxyl group. The documented synthesis route (45.7% yield via O-methylation of the 2-hydroxy precursor) validates this compound as a methyl-protected intermediate for chiral pool synthesis .

Medicinal Chemistry Campaigns Targeting Enhanced Membrane Permeability

The reduction in hydrogen bond donor count from 1 (hydroxy analog) to 0 and the increased computed lipophilicity (estimated XLogP ~0.53 vs. 0.1 for 2-methoxypropanoic acid) make this compound a candidate for fragment elaboration where passive permeability and reduced polarity are desired [1]. The 10.3% increase in molecular weight relative to the hydroxy analog provides a detectable LC-MS shift for metabolic stability studies.

LC-MS Method Development and Reaction Monitoring

The +14.02 Da mass differential relative to 2-hydroxy-3-(methylthio)propanoic acid enables unambiguous LC-MS discrimination between starting material and O-methylated product during reaction optimization and purity assessment [1]. This is particularly relevant for laboratories developing scalable synthetic routes to sulfur-containing α-functionalized carboxylic acids.

Prodrug Design Incorporating Methionine-Derived Structural Motifs

The C3-methylthio group provides a metabolic handle structurally analogous to the methionine side chain, while the C2-methoxy group eliminates the α-hydroxy hydrogen bond donor present in natural α-hydroxy acids. This combination supports exploration of prodrug candidates requiring balanced lipophilicity and modulated metabolic stability, as informed by the 0.43 logP unit increase over the non-thiolated 2-methoxypropanoic acid scaffold [1].

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